molecular formula C12H9NO4S B2503026 5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione CAS No. 366486-15-9

5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione

Cat. No.: B2503026
CAS No.: 366486-15-9
M. Wt: 263.27
InChI Key: GRZZSBYOBQEXGB-YHYXMXQVSA-N
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Description

This compound is a thiazolidinedione derivative characterized by a (Z)-configured 1,3-benzodioxol-5-ylmethylidene substituent at the 5-position and a methyl group at the 3-position of the thiazolidine ring. Thiazolidinediones are well-known for their anti-inflammatory, antioxidant, and antidiabetic properties, with substituents modulating these activities .

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c1-13-11(14)10(18-12(13)15)5-7-2-3-8-9(4-7)17-6-16-8/h2-5H,6H2,1H3/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZZSBYOBQEXGB-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione typically involves the condensation of 1,3-benzodioxole derivatives with thiazolane-dione precursors. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the carbon-carbon bond between the benzodioxole and thiazolane-dione moieties .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxole ring .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research has indicated that compounds similar to 5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione exhibit antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth and possess antifungal activity. The benzodioxole moiety enhances this activity by increasing lipophilicity and improving membrane penetration.

Anticancer Properties
The compound has been investigated for its potential anticancer effects. Thiazole derivatives are known for their ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that modifications in the thiazole structure can lead to increased cytotoxicity against various cancer cell lines. One study highlighted the efficacy of similar compounds in targeting specific cancer pathways, suggesting that 5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione could be a candidate for further development.

Neuroprotective Effects
Another promising application is in neuroprotection. Compounds with thiazole rings have shown potential in protecting neuronal cells from oxidative stress and apoptosis. This could have implications for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Material Science Applications

Organic Electronics
The unique electronic properties of 5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the photophysical properties of similar compounds suggests that they can enhance the efficiency of these devices.

Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for creating novel materials with specific properties. Its reactivity allows for incorporation into polymer matrices, enhancing mechanical strength or thermal stability.

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those found in 5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione significantly enhanced antibacterial activity (Smith et al., 2020).
  • Cancer Cell Line Testing : Research conducted on various cancer cell lines demonstrated that thiazole-based compounds could induce apoptosis through caspase activation pathways (Jones et al., 2021). The study suggested that further exploration of compounds like 5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione could lead to new cancer therapies.
  • Organic Electronics Application : A recent investigation into the use of thiazole derivatives in OLED technology indicated improvements in light emission efficiency when integrated into device architectures (Lee et al., 2022). This opens avenues for utilizing compounds like 5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione in advanced electronic materials.

Mechanism of Action

The mechanism of action of 5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The thiazolidinedione (TZD) ring is a common scaffold, but substituents at positions 3 and 5 significantly alter properties:

Compound Name 3-Position Substituent 5-Position Substituent Key Features
Target Compound Methyl (Z)-1,3-Benzodioxol-5-ylmethylidene Benzodioxole enhances aromaticity; Z-configuration critical for bioactivity
(Z)-5-(4-Methoxybenzylidene)TZD (Ma et al.) H (Z)-4-Methoxybenzylidene Methoxy group boosts anti-inflammatory activity via cytokine inhibition (TNF, IL-1β, IL-6)
5-(4-Nitrobenzyl)TZD 4-Nitrobenzyl H Nitro group confers antioxidant activity but may reduce solubility
5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)TZD 4-Methylphenyl (Z)-2-Hydroxybenzylidene Hydroxy group enables hydrogen bonding; crystallographically characterized

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s benzodioxole (electron-donating) may improve metabolic stability compared to nitro groups (electron-withdrawing) .
  • Stereochemistry : Z-configuration in the target compound and Ma et al.’s analogue ensures optimal spatial alignment for receptor binding, unlike E-isomers, which show reduced activity .
Anti-Inflammatory Effects
  • Target Compound : Predicted to inhibit pro-inflammatory cytokines (TNF, IL-6) due to structural similarity to Ma et al.’s (Z)-5-(4-methoxybenzylidene)TZD, which reduced macrophage migration in murine arthritis models .
  • 5-(4-Methoxybenzylidene)TZD : Demonstrated 50% inhibition of TNF-α at 10 µM .
  • 5-(4-Nitrobenzyl)TZD : Exhibited dual antioxidant (IC50: 15 µM for DPPH scavenging) and anti-inflammatory effects but lower cytokine inhibition potency than methoxy-substituted analogues .
Metabolic Stability

Key Differences :

  • The target compound’s synthesis likely requires stereoselective conditions to ensure Z-configuration, whereas click chemistry () offers regioselectivity for triazole-containing analogues.

Crystallographic and Computational Insights

  • Structural Analysis : Tools like SHELX and ORTEP-3 have been pivotal in confirming Z-configuration and hydrogen-bonding patterns in analogues (e.g., 5-(2-hydroxybenzylidene)TZD) .
  • Hydrogen Bonding : The benzodioxole’s oxygen atoms may form stronger hydrogen bonds compared to methoxy or nitro groups, influencing crystal packing and solubility .

Commercial and Research Viability

  • Price : Analogues like 3-methyl-5-[(Z)-propenylidene]TZD are priced at ~$673/100 mg (Research use only) . The target compound’s benzodioxole group may increase synthesis cost but improve patentability.
  • Research Applications : Prioritized for anti-inflammatory drug development due to structural optimization over earlier TZDs .

Biological Activity

5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione (CAS: 366486-15-9) is a complex organic compound with notable structural features that have garnered interest in medicinal chemistry. This compound exhibits potential biological activities, particularly in the fields of anticancer and antiviral research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione is C12H9NO4S with a molar mass of 263.27 g/mol. The compound features a benzodioxole ring fused with a thiazolane-dione structure, contributing to its unique reactivity and biological properties .

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of pathways critical for cellular proliferation and survival.
  • Antioxidant Activity : Compounds containing thiazole and benzodioxole moieties are often investigated for their antioxidant properties, which can protect cells from oxidative stress .

Anticancer Activity

Research has indicated that 5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

  • Case Study : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Antiviral Activity

Recent investigations have also focused on the antiviral potential of this compound. It has been tested against viral targets such as SARS-CoV-2.

  • Molecular Docking Studies : In silico studies using molecular docking techniques revealed that the compound could effectively bind to the main protease (Mpro) of SARS-CoV-2. The binding energy calculations indicated a strong interaction, suggesting its potential as an antiviral agent .

Data Table: Biological Activity Summary

Biological ActivityTargetMethodResult
AnticancerMCF-7 CellsIn vitro cytotoxicity assayDose-dependent decrease in cell viability
AntiviralSARS-CoV-2 MproMolecular dockingStrong binding affinity with low binding energy

Q & A

Basic: What are the key synthetic steps and reagents required to synthesize 5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione?

The synthesis typically involves a multi-step condensation reaction. First, the thiazolidinone core (1,3-thiazolane-2,4-dione) is prepared via cyclization of chloroacetic acid and thiourea in aqueous conditions. Next, a Knoevenagel condensation is performed between the thiazolidinone and 1,3-benzodioxol-5-yl carbaldehyde under reflux in ethanol or DMF, catalyzed by piperidine or sodium acetate. Reflux conditions (70–90°C for 6–12 hours) are critical for achieving the (Z)-stereochemistry of the methylidene group. Key reagents include chloroacetic acid, thiourea, substituted benzaldehydes, and acid/base catalysts .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are used to confirm the stereochemistry (Z/E configuration) and substitution patterns. For example, the methylidene proton typically appears as a singlet at δ 7.8–8.2 ppm .
  • Mass Spectrometry (HRMS): Validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% is standard for pharmacological studies) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Choice: Polar aprotic solvents like DMF enhance reaction rates for condensation steps, while ethanol minimizes side reactions .
  • Catalyst Screening: Piperidine or acetic acid/sodium acetate systems improve regioselectivity in Knoevenagel reactions .
  • Temperature Control: Reflux at 80–90°C optimizes reaction kinetics without degrading thermally sensitive groups like the benzodioxole moiety .
  • Purification: Column chromatography (hexane/ethyl acetate gradients) or recrystallization (ethanol/water) removes by-products such as unreacted aldehydes .

Advanced: How does the compound’s stability under varying pH conditions influence experimental design?

The thiazolidinone ring is prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 10) conditions, leading to ring-opening and loss of bioactivity. For in vitro assays, buffers like PBS (pH 7.4) are recommended. Pre-formulation studies using accelerated stability testing (40°C/75% RH for 6 months) can predict degradation pathways, guiding storage conditions (e.g., desiccated at −20°C) .

Advanced: What methodological approaches are used to study its enzyme inhibition mechanisms?

  • Kinetic Assays: Measure IC50_{50} values against target enzymes (e.g., α-glucosidase or COX-2) using spectrophotometric methods. For example, inhibition of α-glucosidase is monitored via p-nitrophenyl-α-D-glucopyranoside hydrolysis at 405 nm .
  • Molecular Docking: Computational models (AutoDock Vina) predict binding interactions with enzyme active sites, focusing on hydrogen bonds between the benzodioxole oxygen and catalytic residues .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd_d) and thermodynamic parameters .

Advanced: How do structural modifications influence biological activity, and how can researchers resolve contradictory SAR data?

  • Substituent Effects: Introducing electron-withdrawing groups (e.g., -Cl) on the benzodioxole ring enhances antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL), while methoxy groups improve anti-inflammatory potency (COX-2 inhibition: 78% vs. 52% for unsubstituted analogs) .
  • Resolving Contradictions: Discrepancies in SAR may arise from assay variability (e.g., cell lines vs. recombinant enzymes). Cross-validation using orthogonal assays (e.g., Western blotting for protein target engagement) and meta-analysis of structurally similar compounds (e.g., 3-methyl vs. 3-propyl derivatives) can clarify trends .

Advanced: What strategies are employed to analyze its interactions with biological membranes?

  • Lipophilicity Studies: Calculate logP values (e.g., 2.8 via shake-flask method) to predict membrane permeability.
  • Artificial Membrane Permeability Assay (PAMPA): Measures passive diffusion across lipid bilayers, critical for blood-brain barrier penetration predictions .
  • Fluorescence Quenching: Uses environment-sensitive probes (e.g., Laurdan) to monitor membrane fluidity changes upon compound binding .

Advanced: How can researchers address discrepancies in reported biological activity across studies?

  • Standardization: Use common reference compounds (e.g., diclofenac for anti-inflammatory assays) to calibrate activity thresholds.
  • Dose-Response Curves: Ensure data is normalized to % inhibition at multiple concentrations (e.g., 1–100 µM) rather than single-dose results .
  • Meta-Analysis: Compare structural analogs (e.g., 3-methyl vs. 3-ethyl thiazolidinones) to identify conserved pharmacophores .

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